N-([2,4'-bipyridin]-4-ylmethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

Kinase Inhibition IRAK4 Pyrazole Carboxamide

This compound offers a distinct 2,4'-bipyridine regioisomeric geometry on a 1,3,5-trimethyl-1H-pyrazole-4-carboxamide scaffold, a feature that critically influences kinase selectivity and molecular recognition. Its presence in IRAK inhibitor patent Markush structures positions it as a strategic starting point for inflammatory disease programs. Without published bioactivity data, it also serves as a modular building block for novel bipyridine-pyrazole hybrid libraries, representing a low-risk procurement for diversity-oriented synthesis.

Molecular Formula C18H19N5O
Molecular Weight 321.384
CAS No. 2034579-58-1
Cat. No. B2776278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-([2,4'-bipyridin]-4-ylmethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
CAS2034579-58-1
Molecular FormulaC18H19N5O
Molecular Weight321.384
Structural Identifiers
SMILESCC1=C(C(=NN1C)C)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3
InChIInChI=1S/C18H19N5O/c1-12-17(13(2)23(3)22-12)18(24)21-11-14-4-9-20-16(10-14)15-5-7-19-8-6-15/h4-10H,11H2,1-3H3,(H,21,24)
InChIKeyJITAAVLRLOPOCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Baseline: N-([2,4'-bipyridin]-4-ylmethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide (CAS 2034579-58-1) – A Scaffold Lacking Verifiable SAR Data


N-([2,4'-bipyridin]-4-ylmethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a synthetic organic molecule combining a 2,4'-bipyridine moiety with a 1,3,5-trimethyl-1H-pyrazole-4-carboxamide scaffold. It is structurally related to intermediates found in patent literature for interleukin-1 receptor-associated kinase (IRAK) inhibitors, suggesting a potential role as a kinase-modulating scaffold [1]. However, a comprehensive search of primary research papers and authoritative databases reveals that no quantitative biological or physicochemical characterization for this specific compound has been published in allowed high-priority sources. Its procurement value cannot currently be assessed against in-class analogs due to this absence of primary data.

Procurement Risk: Why N-([2,4'-bipyridin]-4-ylmethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide Cannot Be Assumed Interchangeable with Pyrazole-Carboxamide Analogs


The pyrazole-4-carboxamide chemotype is known for highly sensitive structure-activity relationships (SAR). Small variations in the substitution pattern on the pyrazole core and the nature of the amide-linked heterocycle can profoundly alter kinase selectivity, potency, and cellular activity [1]. For instance, within IRAK4 inhibitor programs, a change from a 2,3'-bipyridine to a 2,4'-bipyridine regioisomer could significantly impact target binding. Without direct comparative data, any assumption that N-([2,4'-bipyridin]-4-ylmethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide can substitute for another pyrazole-4-carboxamide analog, even a close structural relative, introduces substantial scientific and procurement risk. The compound's specific bipyridine geometry is a unique feature whose impact on molecular recognition, solubility, and stability remains unquantified in the public domain.

Quantitative Evidence Guide: Data Gap Analysis for N-([2,4'-bipyridin]-4-ylmethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide


Comparative Biological Activity: Target vs. In-Class Analogs

No quantitative biological activity data (e.g., IC50, EC50) is available for this compound in primary literature or patents accessible for this analysis. The closest in-class analogs, such as those described in IRAK4 inhibitor programs, show potent kinase inhibition (IC50 < 100 nM) [1]. However, the activity of this specific compound cannot be inferred due to the hypersensitivity of the pyrazole-4-carboxamide scaffold to structural modifications. Any procurement decision based on assumed potency would be scientifically unfounded.

Kinase Inhibition IRAK4 Pyrazole Carboxamide SAR

Selectivity Profile: Lack of Kinase Panel Data Precludes Comparison

A key differentiator for kinase inhibitor scaffolds is their selectivity profile across a panel of kinases. No wide-panel or counter-screening data exists for this compound. Related patents like EP3845528NWA1 contain selectivity data for other pyrazole amide inhibitors, but these findings are not transferable due to structural divergence [1]. This gap is critical, as poor selectivity is a major cause of attrition in kinase drug discovery and fundamentally devalues a screening compound.

Kinase Selectivity Off-Target Activity Pyrazole Amide

Physicochemical and ADME Properties: No Data to Support Formulation or DMPK Profiling

Empirical measurements of solubility, logP, metabolic stability, or permeability are absent from the scientific record for this compound. While computational predictions can be made, they are unreliable for making procurement decisions. Similar bipyridine-pyrazole structures have shown variable solubility depending on subtle structural features, making it impossible to benchmark this compound against known tool compounds or leads without experimental data.

Solubility Permeability ADME Drug-likeness

Validated Application Scenarios: N-([2,4'-bipyridin]-4-ylmethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide


Prospective Scaffold for IRAK4-Mediated Inflammatory Disease Research (Unvalidated)

Given its structural inclusion in the Markush formula of IRAK inhibitor patents, the primary theoretical application for this compound is as a starting point for a medicinal chemistry program targeting IRAK4 for inflammatory or autoimmune diseases [1]. However, as no biological data confirms this, such a use is entirely prospective and carries high risk without extensive in-house characterization.

Negative Control or Inactive Analog Generation (If Confirmed Inactive)

If in-house profiling determines this compound is inactive against the intended target, it could serve as a structurally matched negative control for more potent analogs. This application is contingent on experimental data that does not currently exist in the public domain.

Synthetic Intermediate for Diversification

The compound could serve as a synthetic intermediate to generate a novel library of bipyridine-pyrazole hybrids. Its value here is purely as a modular building block, not as a bioactive entity itself. This is the least-risk scenario for procurement, as it does not rely on any assumed biological performance.

Quote Request

Request a Quote for N-([2,4'-bipyridin]-4-ylmethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.